Propanimidamide

説明

Classification and General Chemical Context

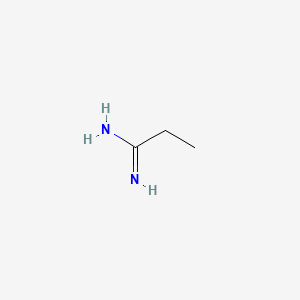

Propanimidamide, also known as propionamidine, is an organic compound with the chemical formula C₃H₈N₂. nih.gov Structurally, it belongs to the class of compounds known as amidines. Amidines are characterized by a functional group with the general structure R-C(=NH)NH₂. In the case of this compound, the 'R' group is an ethyl group (CH₃CH₂-). The presence of both a carbon-nitrogen double bond (imine) and a carbon-nitrogen single bond to an amino group gives amidines their unique chemical properties.

The molecule possesses a molecular weight of approximately 72.11 g/mol . nih.gov It is a polar molecule, a characteristic that influences its solubility and reactivity. This compound can act as a hydrogen bond donor and acceptor, which contributes to its physical properties. It is commonly handled in its more stable hydrochloride salt form, this compound hydrochloride (C₃H₉ClN₂), which is a solid at room temperature. sigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈N₂ |

| Molecular Weight | 72.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3599-89-1 |

| Synonyms | Propionamidine, propanamidine |

| InChI | InChI=1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5) |

| SMILES | CCC(=N)N |

Academic Relevance and Research Significance

The academic relevance of this compound lies primarily in its utility as a building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds. ijnrd.org Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules containing these ring structures. nih.goveprajournals.comfrontiersin.org

Detailed Research Findings:

A significant area of research involving this compound and its derivatives is in the synthesis of substituted pyrimidines. Pyrimidines are a class of nitrogen-containing heterocycles that form the basis of two of the nucleobases in DNA and RNA (cytosine and thymine). Research has demonstrated that amidinium salts, including those derived from this compound, can be reacted with other reagents to form pyrimidine (B1678525) rings. This provides a direct and high-yielding method to access 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in pharmaceutical research.

Furthermore, the amidine functionality of this compound is a key precursor for the synthesis of various other heterocyclic systems. For instance, derivatives of this compound have been utilized in the preparation of substituted imidazoles. Imidazole rings are another critical scaffold in many biologically active compounds. The reactivity of the amidine group allows for its incorporation into ring-forming reactions, enabling the construction of diverse molecular architectures.

While direct studies on the biological activity of this compound itself are not extensively documented in publicly available literature, the broader class of amidines and their derivatives are known to exhibit a wide range of biological activities. The incorporation of the this compound moiety into larger molecules can influence their pharmacological properties. For example, the structural motif of an amidine is found in various compounds investigated for their potential as enzyme inhibitors or receptor ligands. Research on related sulfonamide derivatives, which can be synthesized from amines, also points to a wide array of biological activities, including antibacterial and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.netijpsonline.com This suggests that this compound serves as a valuable starting point for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFWGDKKNWGGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960366 | |

| Record name | Propionimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3599-89-1, 39800-84-5 | |

| Record name | Propionamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39800-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propanimidamide and Its Derivatives

Established Synthetic Routes

Several general synthetic strategies are employed to construct the propanimidamide scaffold and introduce diverse functionalities.

Multi-Step Condensation Reactions

Condensation reactions are fundamental in building the this compound structure. One described method involves the condensation of a hydrazine (B178648) derivative (e.g., 3-chlorophenylhydrazine) with an aldehyde (e.g., 2-hydroxybenzaldehyde) and this compound itself. This approach allows for the assembly of complex molecules by linking different molecular fragments through the formation of new chemical bonds, often involving the elimination of a small molecule like water. ontosight.ai

Substitution Reactions

Substitution reactions play a vital role in modifying existing this compound structures or in the synthesis of precursors. For instance, nucleophilic substitution reactions can be utilized, such as the reaction of amines with nitriles catalyzed by copper salts, which efficiently prepares amidines. mdpi.com Additionally, the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)this compound dihydrochloride (B599025) involves coupling a morpholine (B109124) derivative with a propanamide moiety under controlled conditions. smolecule.com

Alkylation Reactions

Alkylation reactions are employed to introduce alkyl groups onto nitrogen or carbon atoms within the this compound framework or its precursors. This can involve reactions with alkyl halides or other alkylating agents. For example, the synthesis of certain this compound derivatives might involve alkylation steps to modify specific positions on the molecule, thereby altering its chemical and physical properties. mt.comsmolecule.com

Synthesis of Specific this compound Derivatives

The general synthetic routes are often adapted to create specific, functionalized this compound derivatives.

N-hydroxy-N'-(4-methylphenyl)-Propanimidamide Derivatives

The synthesis of N-hydroxy-N'-(4-methylphenyl)-propanimidamide derivatives typically involves multi-step processes. For example, research into imidamide analogs for anti-trypanosomal agents describes a pathway where a cyano group is converted into an imidamide group in a two-step procedure. This process often starts with modifications at various positions (R1, R2, R3) of a scaffold, followed by specific reactions to install the desired functional groups, including the N-hydroxy and N'-(4-methylphenyl) moieties. nih.gov

This compound, 2-(((2,4-dimethoxyphenyl)methylene)hydrazono)-N-hydroxy-N'-(4-methylphenyl)-

The synthesis of this specific derivative, as indicated in the literature, can involve multi-step reactions, including condensation and substitution reactions. ontosight.ai While detailed procedures for this exact compound were not fully elaborated in the provided snippets, the general strategies for constructing similar hydrazono-propanimidamide structures suggest a pathway involving the condensation of appropriate hydrazines with carbonyl compounds, followed by the formation of the imidamide linkage. The presence of the (2,4-dimethoxyphenyl)methylene group and the N-hydroxy-N'-(4-methylphenyl) substituents would necessitate tailored starting materials and reaction conditions.

This compound, 3-((2-(phosphonothioyl)hydrazinyl)carbonyl)hydrazide, hydrate (B1144303) (2:1)

Information regarding the specific synthesis of "this compound, 3-((2-(phosphonothioyl)hydrazinyl)carbonyl)hydrazide, hydrate (2:1)" was not found in the provided search results. Research into similar hydrazide and phosphonothioyl compounds often involves reactions between hydrazine derivatives, carbonyl compounds, and phosphorus-containing reagents. Typically, such syntheses require careful control of reaction conditions to achieve selective functionalization and form the desired linkages.

(1E)-3-Chloro-N'-sulfamoylthis compound Hydrochloride

The synthesis of (1E)-3-Chloro-N'-sulfamoylthis compound hydrochloride, also known as 3-chloro-N-sulfamoylthis compound hydrochloride, is a multi-step process. A common route begins with readily available precursors such as chloropropionitrile and sulfamide (B24259) smolecule.com. The synthesis typically involves an S-alkylation reaction in an alkaline aqueous solution, often using sodium hydroxide (B78521) as a base smolecule.com. Alternatively, it can be prepared by reacting sulfamide with 3-chloropropionitrile (B165592) in the presence of an acid, such as hydrogen chloride gas or methanesulfonic acid, under controlled heating google.comprepchem.comgoogleapis.com. For instance, sulfamide can be reacted with 3-chloropropionitrile in the presence of hydrogen chloride gas, followed by cooling and precipitation with diethyl ether, filtration, washing with acetone (B3395972), and drying to yield the product prepchem.com. Another method involves heating sulfamide with 3-chloropropionitrile in the presence of methanesulfonic acid or p-toluenesulfonic acid at elevated temperatures (e.g., 55-60°C) for extended periods, followed by isolation using solvents like methylene (B1212753) chloride and acetone google.com. The compound is often isolated as its hydrochloride salt, enhancing its solubility and stability ontosight.ai.

Table 1: Synthesis of (1E)-3-Chloro-N'-sulfamoylthis compound Hydrochloride

| Starting Materials | Reagents/Conditions | Isolation/Purification | Yield (Reported) | Reference |

| Chloropropionitrile, Sulfamide | HCl gas, stirred, cooled with ice water, then diluted with diethyl ether, filtered, washed with acetone | Filtered, washed, dried | Not specified | prepchem.com |

| Chloropropionitrile, Sulfamide | Methanesulfonic acid, heated at 55-60°C for 18 hours, diluted with methylene chloride, filtered, suspended in acetone | Filtered, dried | 60% (with p-toluenesulfonic acid) | google.com |

| 3-Chloropropionitrile, Sulfamide | HCl gas, stirred, cooled with ice water, diluted with dry ethyl ether, filtered, washed with acetone, dried | Filtered, washed, dried | Not specified | prepchem.com |

| 3-Chloropropionitrile, Sulfamide | 1,4-dioxane (B91453) hydrochloride (30% w/w), heated to 55-60°C for four hours | Not specified | 40% (overall) | googleapis.com |

Famotidine (B1672045) (as a derivative)

Famotidine, a potent histamine (B1213489) H2 receptor antagonist, is synthesized through several routes, often involving key intermediates like 3-chloro-N-sulfamoylthis compound smolecule.com. One common synthetic strategy involves the reaction of a halogen-substituted propionamidine acid addition salt with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea google.com. For instance, a process may start with the reaction of sulfamide with 3-chloropropionitrile in the presence of an acid (e.g., methanesulfonic acid) to form an intermediate, which is then further reacted to yield famotidine google.compillbuys.com. Another approach involves the reaction of 3-chloropropionitrile with sulfamide in the presence of 1,4-dioxane hydrochloride, followed by further transformations googleapis.com. The synthesis of a zinc(II)–famotidine complex has also been reported using a solvent-free mechanochemical technique, involving grinding famotidine with zinc acetate (B1210297) dihydrate tandfonline.com.

Table 2: Famotidine Synthesis Overview

| Key Intermediate/Starting Material | Reaction Steps/Conditions | Final Product | Reference |

| 3-chloro-N-sulfamoylthis compound hydrochloride | Reaction with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea | Famotidine | google.com |

| 4-chloromethyl-2-[(diaminomethylene)amino]thiazole hydrochloride | Reaction with 3-chloropropionitrile under basic conditions, followed by methanol (B129727) addition to the cyano group, and isolation as hydrochloride salt. Then reacted with thiourea. | Famotidine | pillbuys.com |

| Famotidine | Grinding with zinc acetate dihydrate (mechanochemical technique) | Zn(II)–Famotidine complex | tandfonline.com |

| 3-chloropropionitrile, Sulfamide | Reaction in the presence of methanesulfonic acid or p-toluenesulfonic acid, followed by further steps. | Famotidine | google.com |

| 3-chloropropionitrile, Sulfamide | Reaction in 1,4-dioxane hydrochloride (30% w/w) at 55-60°C for four hours, followed by further steps. | Famotidine | googleapis.com |

2-(ethylsulfanyl)this compound hydrochloride

Information specifically detailing the synthesis of "2-(ethylsulfanyl)this compound hydrochloride" was not directly found in the provided search results. However, general methods for synthesizing amidines and thioether-containing compounds can be inferred. The synthesis of related compounds like 3-(methylsulfanyl)this compound (B13534553) hydrochloride involves a structure with a thioether linkage and an amidine group enaminestore.com. Such syntheses might involve reacting a suitable precursor with a sulfur-containing nucleophile, followed by the formation of the imidamide moiety, potentially via nitrile or ester intermediates.

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)this compound

Research findings indicate that pyrazole (B372694) derivatives can be synthesized through various cyclization and functionalization reactions. For the specific compound "2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)this compound," the synthesis would likely involve constructing the pyrazole ring and then attaching the this compound moiety. Literature on pyrazole synthesis often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. For example, a study describes the synthesis of pyrazolyl compounds where a pyrazole aldehyde derivative was reacted with o-phenylene diamine, or treated with acetic anhydride (B1165640) and sodium acetate to form chromone (B188151) derivatives orientjchem.org. While this does not directly yield the target compound, it illustrates the chemical transformations involving pyrazole structures. The synthesis of such a complex molecule would typically involve multi-step procedures, potentially starting with a substituted pyrazole and introducing the this compound functionality through reactions like amination or nitrile conversion.

β-aminopropioamidoximes derivatives (e.g., 3-(1H-benzo[d]imidazole-1-yl)-N'-(tosyloxy)this compound)

The synthesis of β-aminopropioamidoximes derivatives, such as 3-(1H-benzo[d]imidazole-1-yl)-N'-(tosyloxy)this compound, involves combining a benzimidazole (B57391) core with a this compound structure that is further functionalized. Benzimidazole derivatives are commonly synthesized by the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, or aldehydes under oxidative conditions nih.govmdpi.comnih.govneu.edu.tr. For example, 2-(2-methoxyphenyl)-1H-benzo[d]imidazole was synthesized from phenylenediamine, o-anisaldehyde, and 1,4-benzoquinone (B44022) nih.gov. The introduction of the this compound moiety with a tosyloxy group would require subsequent functionalization steps. The specific example, 3-(1H-benzo[d]imidazole-1-yl)-N'-(tosyloxy)this compound, suggests a synthesis route that first forms the benzimidazole ring, then attaches a functionalized propionyl chain, and finally converts it to the amidoxime (B1450833) and tosyloxy derivative. Detailed synthetic procedures for this specific derivative were not explicitly found in the provided search results, but general methods for constructing benzimidazole scaffolds are well-established.

2,2′-azobis-2-methyl-propanimidamide dihydrochloride (AAPH)

2,2′-Azobis-2-methyl-propanimidamide dihydrochloride, commonly known as AAPH, is a well-established free radical initiator used in polymerization and as an antioxidant cymitquimica.comsynzeal.comsynzeal.comsigmaaldrich.comnih.gov. Its synthesis typically involves the formation of the azo linkage between two 2-methylthis compound (B1588144) units. While specific detailed synthetic procedures were not provided in the search results, AAPH is commercially available and its structure suggests a dimerization process involving a precursor that can form the azo group. Its chemical name, 2,2′-(Diazene-1,2-diyl)bis(2-methylthis compound) dihydrochloride, directly indicates the presence of an azo (-N=N-) linkage connecting two 2-methylthis compound units, stabilized as a dihydrochloride salt nih.gov. Its applications include use as a free radical initiator for acrylic, vinyl, and allyl monomers sigmaaldrich.com.

Table 3: AAPH (2,2′-Azobis-2-methyl-propanimidamide dihydrochloride)

| CAS Number | Molecular Formula | Molecular Weight (with 2HCl) | Key Features / Applications | Reference |

| 2997-92-4 | C8H18N6·2HCl | 271.19 g/mol | Free radical initiator, polymerization initiator, antioxidant. | cymitquimica.comsynzeal.comsigmaaldrich.comnih.gov |

Compound List

this compound, 3-((2-(phosphonothioyl)hydrazinyl)carbonyl)hydrazide, hydrate (2:1)

(1E)-3-Chloro-N'-sulfamoylthis compound Hydrochloride

Famotidine

2-(ethylsulfanyl)this compound hydrochloride

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)this compound

3-(1H-benzo[d]imidazole-1-yl)-N'-(tosyloxy)this compound

2,2′-azobis-2-methyl-propanimidamide dihydrochloride (AAPH)

Mechanistic Studies of Reactions Involving Propanimidamide

Catalytic Roles and Organocatalysis with Propanimidamide

Development of Organocatalytic Reactions

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to metal catalysis. Molecules like this compound, with their inherent Lewis basicity and potential for hydrogen bonding, can act as effective organocatalysts. Mechanistic studies in this area aim to elucidate how the this compound structure facilitates substrate activation, transition state stabilization, and stereochemical control.

While direct extensive mechanistic studies focusing solely on this compound as an organocatalyst are not prominently detailed in the provided search results, the broader field of imidamide and related amine-based organocatalysis offers insights. For instance, studies on bifunctional catalysts, which often incorporate amine functionalities similar to those in this compound, highlight the importance of dual activation modes. These catalysts can activate both reactants simultaneously through hydrogen bonding and Brønsted acid/base interactions, leading to enhanced reactivity and selectivity mdpi.com. Mechanistic investigations in organocatalysis often involve identifying key intermediates, such as enamines or iminium ions, and mapping out the catalytic cycle through kinetic studies, isotopic labeling, and computational modeling nih.govnobelprize.orgnobelprize.org.

The general principles observed in amine-based organocatalysis suggest that this compound could potentially participate in reactions by:

Enamine/Iminium Ion Formation: Similar to proline catalysis, this compound could react with carbonyl compounds to form enamines or iminium ions, which are activated intermediates for nucleophilic or electrophilic attack, respectively nobelprize.orgnobelprize.org.

Hydrogen Bonding: The nitrogen atoms within the amidine moiety can act as hydrogen bond acceptors, while any available N-H protons can act as donors, facilitating substrate binding and transition state stabilization mdpi.com.

Brønsted Basicity: The basic nature of the amine groups can deprotonate acidic substrates, generating nucleophilic species.

Research into organocatalytic reactions often focuses on understanding the origins of stereoselectivity. For example, in Michael additions catalyzed by bifunctional thioureas, mechanistic studies have revealed that the orientation of reactants within the transition state, influenced by hydrogen bonding, dictates the enantiomeric outcome mdpi.com. While specific examples involving this compound are limited in the provided search results, its structural features suggest it could be explored in similar catalytic cycles.

Heterogeneous Catalysis and Enantioselective Hydrogenation (General Context)

Heterogeneous catalysis involves catalysts that exist in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. Enantioselective hydrogenation, a crucial process for producing chiral molecules, often employs heterogeneous catalysts modified with chiral ligands or utilizes homogeneous catalysts. While direct studies detailing this compound as a component in heterogeneous enantioselective hydrogenation are not explicitly found in the provided search snippets, the general context of ligands and catalyst design in this field can be discussed.

The search results indicate that chiral ligands play a pivotal role in achieving enantioselectivity in hydrogenation reactions nih.govdicp.ac.cnwikipedia.org. These ligands coordinate to metal centers (e.g., Rh, Ru, Ir) and create a chiral environment around the active site, directing the stereochemical outcome of the hydrogenation. Imidamide structures, in general, or derivatives thereof, could potentially serve as ligands or be incorporated into ligand frameworks for heterogeneous catalysts.

Mechanistic insights into enantioselective hydrogenation often involve understanding how the substrate binds to the catalyst and how hydrogen is delivered stereoselectively. This can occur through "inner sphere" mechanisms, where the substrate directly coordinates to the metal center, or "outer sphere" mechanisms, where the substrate interacts with the chiral ligands surrounding the metal wikipedia.orgyoutube.com. The design of effective ligands, such as spirocyclic ligands or those with specific coordinating groups (e.g., phosphines, amines), is key to controlling enantioselectivity and catalyst stability nih.govdicp.ac.cn.

Heterogeneous catalysts, such as supported metal nanoparticles, can also be modified to achieve enantioselectivity. This might involve functionalizing the support or the metal nanoparticles with chiral organic molecules. While this compound's specific application in this context is not detailed, the principle of using organic moieties to influence heterogeneous catalysis is well-established mit.edursc.orgresearchgate.net. For instance, research has explored Pt-based heterogeneous catalysts for amide and imide hydrogenation under milder conditions, suggesting potential avenues for functionalized catalysts rsc.org.

The "general context" for this compound in heterogeneous catalysis and enantioselective hydrogenation would encompass the broader strategies employed in this field, where molecules with nitrogen-containing functionalities are often investigated for their potential to act as ligands or catalyst modifiers. Understanding how these functionalities interact with metal centers and substrates is crucial for designing efficient chiral heterogeneous catalysts.

Compound List:

this compound

Computational and Theoretical Investigations of Propanimidamide

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure, vibrational properties, and conformational landscapes of molecules like propanimidamide.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to predict molecular parameters such as bond lengths, bond angles, and vibrational frequencies. These studies often involve comparing results obtained from different functionals and basis sets to achieve good agreement with experimental data. For instance, studies on a derivative, 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)this compound, utilized DFT calculations with various functionals (B3LYP, B3PW91, WB97XD) and the 6-31G(d,p) basis set to predict structural parameters and vibrational frequencies chemjournal.kzcyberleninka.ru. The correlation coefficients between calculated and experimental values for bond lengths, bond angles, and vibrational frequencies were reported to be high, often exceeding 0.98, indicating the reliability of these computational methods chemjournal.kzcyberleninka.ru. DFT has also been used to predict NMR spectra, with high correlation coefficients observed between experimental and calculated ¹H and ¹³C chemical shifts, demonstrating its utility in structural elucidation chemjournal.kzresearchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic evolution of molecular systems over time. These simulations allow researchers to observe the physical movements of atoms and molecules, offering insights into processes such as ligand binding and conformational changes wikipedia.org. MD is particularly useful for understanding the behavior of molecules in condensed phases and for studying biophysical systems wikipedia.orgunimi.it. For example, MD simulations can be used to model membrane permeability and ligand exchange dynamics benchchem.combenchchem.com.

Conformational Stability and Energy Differences

Conformational analysis, often aided by computational methods, is crucial for understanding molecular stability. Molecules can exist in various spatial arrangements (conformations) due to rotation around single bonds, with each conformation possessing a different energy level orgosolver.comsolubilityofthings.comlibretexts.org. Staggered conformations are generally more stable than eclipsed ones due to minimized steric hindrance and torsional strain orgosolver.comsolubilityofthings.comlibretexts.org. The energy differences between these conformations are critical for determining the preferred molecular shape and its potential interactions. While specific energy difference data for this compound itself is not detailed in the provided search results, the general principles of conformational stability, influenced by steric hindrance and torsional strain, are well-established orgosolver.comsolubilityofthings.comlibretexts.org.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict how molecules interact with biological targets, such as proteins. These techniques are central to drug discovery and understanding molecular mechanisms.

Interaction with Biological Targets

Molecular docking involves predicting the preferred orientation of a ligand (e.g., this compound derivative) when bound to a protein target, aiming to minimize the binding free energy nih.govschrodinger.comslideshare.netpomics.com. This process helps identify potential biological targets for known compounds or screen for novel inhibitors nih.govontosight.aiscielo.org.mxplos.orgnih.gov. For instance, computational studies can map drug-target interactions to discover new therapeutic uses for existing drugs or identify compounds that interact with specific biological targets like kinases or enzymes nih.govontosight.aiscielo.org.mxplos.orgnih.gov. The identification of key residues involved in binding and the prediction of binding affinities are key outcomes of these studies pomics.commdpi.comnovapublishers.com.

Ligand-Protein Complex Stability

Assessing the stability of a protein-ligand complex is paramount for understanding the efficacy of a potential drug or inhibitor. Molecular dynamics (MD) simulations are frequently employed to evaluate this stability over time, observing how the complex behaves under simulated physiological conditions wikipedia.orgajchem-a.comunipd.itrsc.org. Techniques like Thermal Titration Molecular Dynamics (TTMD) can qualitatively estimate complex stability by monitoring the conservation of the native binding mode at increasing temperatures unipd.it. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used in MD to gauge the stability of both the protein and the ligand within the complex wikipedia.orgajchem-a.com. A stable complex, indicated by low RMSD and RMSF values, suggests a strong and persistent interaction ajchem-a.com.

Advanced Applications of Propanimidamide in Materials Science and Engineering

Integration into Advanced Materials Development

Functional Materials and Composites

There is no information available in the public domain detailing the integration of Propanimidamide into functional materials or composites.

Energy Storage Materials

No research has been found to suggest the use of this compound in any capacity for energy storage materials.

Optoelectronic and Electronic Applications (General Context)

There is no available data to suggest any applications of this compound in the fields of optoelectronics or electronics.

Biological and Medicinal Chemistry Research on Propanimidamide

Pharmacological Activity and Therapeutic Potential of Propanimidamide Derivatives

Anticancer Activity

No specific data found in publicly available literature.

No specific data found in publicly available literature.

No specific data found in publicly available literature.

No specific data found in publicly available literature.

No specific data found in publicly available literature.

No specific data found in publicly available literature.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The amidine functional group is a key feature in many compounds explored for their antimicrobial effects. Derivatives of this compound have been synthesized and evaluated against various microbial pathogens, demonstrating a spectrum of activity.

Antibacterial Activity

Studies have shown that this compound derivatives possess notable antibacterial capabilities. For instance, research into 3-(4-Chlorophenyl)this compound hydrochloride has demonstrated its effectiveness against several bacterial strains in vitro, highlighting its potential for development as a novel antimicrobial agent. Further investigations into complex sulfonamide derivatives of this compound have also yielded compounds with significant antibacterial action.

One study synthesized a this compound derivative of famotidine (B1672045) and tested it against both Gram-positive and Gram-negative bacteria. nih.gov The results, measured by Minimum Inhibitory Concentration (MIC) and zone of inhibition, indicated activity against strains like E. coli and K. pneumoniae. nih.gov

Table 1: Antibacterial Activity of a this compound Derivative

| Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|

| E. coli | >500 | nih.gov |

| K. pneumoniae | 62.5 | nih.gov |

| S. aureus | >500 | nih.gov |

| B. subtilis | >500 | nih.gov |

Antifungal Activity

The amidine structural motif is also explored for its antifungal potential. researchgate.net Derivatives such as N-benzyl-N-(3-methyl-1H-pyrazol-5-yl) this compound have been part of synthetic strategies aimed at discovering new antifungal agents. researchgate.net Research into benzamidine (B55565) derivatives, a related class of compounds, showed that while some exhibited weak in vitro activity, they demonstrated excellent in vivo efficacy against fungal strains like Colletotrichum lagenarium. researchgate.net This suggests that this compound-based structures could serve as valuable leads in the development of new fungicidal treatments.

Antiviral Activity

Certain this compound derivatives have been investigated for their antiviral properties. Famotidine, a known histamine (B1213489) H2-receptor antagonist containing a this compound structure, has been computationally evaluated for its potential to inhibit various viruses. nih.gov These predictive studies, using servers like AVCpred, estimate the percentage of viral inhibition. For famotidine, predicted activity was noted against Hepatitis C virus (HCV) and Human herpesvirus (HHV). nih.gov Additionally, other derivatives like N'-Hydroxy-2-[(quinolin-8-yl)oxy]this compound are recognized for their potential antiviral applications.

Table 2: Predicted Antiviral Activity of Famotidine (a this compound Compound)

| Virus Target | Predicted Inhibition | Reference |

|---|---|---|

| Hepatitis C Virus (HCV) | 59.53% | nih.gov |

| Human Herpesvirus (HHV) | 49.45% | nih.gov |

| Human Immunodeficiency Virus (HIV) | 44.23% | nih.gov |

Anti-inflammatory Activity

While the broader class of amidine-containing compounds is known to be investigated for various biological activities including anti-inflammatory effects, specific research data focusing on the anti-inflammatory properties of this compound itself or its direct derivatives is not extensively covered in the available literature. researchgate.netnih.gov The development of this compound derivatives as anti-inflammatory agents remains an area for future exploration.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been a subject of scientific investigation, with studies focusing on their ability to scavenge free radicals and chelate pro-oxidant metal ions. A specific derivative, N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound, was synthesized and evaluated for multiple antioxidant activities. researchgate.netresearchgate.net

Ferrous ions (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The ability of a compound to chelate these ions is a key antioxidant mechanism. nih.govzen-bio.com The N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound derivative demonstrated a significant ability to chelate ferrous ions, showing a lower IC50 value (indicating higher potency) compared to its corresponding imidate, and was comparable to the standard, ascorbic acid. researchgate.netresearchgate.net

Table 3: Ferrous Ion Chelating (FIC) Activity

| Compound | IC50 (mg/mL) | Reference |

|---|---|---|

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound | 0.0215 | researchgate.netresearchgate.net |

| Ascorbic Acid (Standard) | 0.006 | researchgate.net |

The hydroxyl radical is an extremely reactive oxygen species that can cause widespread damage to biological molecules. sld.cu The scavenging of this radical is a crucial protective function. In competitive assays, this compound derivatives have been tested for their capacity to neutralize these radicals. researchgate.netresearchgate.net Research showed that the N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound derivative possessed hydroxyl radical scavenging properties. researchgate.netresearchgate.net

Table 4: Hydroxyl Radical (OH•) Scavenging Activity

| Compound | IC50 (mg/mL) | Reference |

|---|---|---|

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound | 0.0298 | researchgate.net |

| Ascorbic Acid (Standard) | 1.0 | researchgate.net |

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the ability of a compound to act as a free radical scavenger or hydrogen donor. researchgate.netresearchgate.net The N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound compound was found to have the highest DPPH radical scavenging activity when compared to a related imidate compound in one study. researchgate.netresearchgate.net

Table 5: DPPH Radical Scavenging Activity

| Compound | IC50 (mg/mL) | Reference |

|---|---|---|

| N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound | 1.5303 | researchgate.netresearchgate.net |

| Ascorbic Acid (Standard) | 0.0419 | researchgate.netresearchgate.net |

Antidiabetic Activity (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. mdpi.com Certain derivatives of this compound have been assessed for this activity. mdpi.com

A study involving the screening of a 3-(1H-Benzo[d]imidazol-1-yl)-N′-...-propanimidamide derivative showed pronounced inhibitory activity against α-glucosidase, with its effect being greater than that of the standard drug acarbose (B1664774) in the same experiment. mdpi.com The same compound showed moderate inhibitory activity against α-amylase. mdpi.com These findings suggest that the this compound scaffold holds potential for developing new agents to help regulate blood glucose levels.

Table 6: In Vitro Antidiabetic Activity of a this compound Derivative

| Enzyme | % Inhibition by this compound Derivative | % Inhibition by Acarbose (Standard) | Reference |

|---|---|---|---|

| α-Glucosidase | 67.1% | 58.9% | mdpi.com |

| α-Amylase | Less than Acarbose | 50.3% | mdpi.com |

Enzyme Inhibition (General)

Enzyme inhibition is a fundamental process in pharmacology and biochemistry where a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. tandfonline.comtandfonline.com The action of many therapeutic drugs relies on this mechanism. tandfonline.comgoogle.com Inhibition can be either reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be removed, while irreversible inhibitors typically form strong, covalent bonds with the enzyme. google.comunifi.it

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. tandfonline.com The mechanism of inhibition, such as competitive, non-competitive, or uncompetitive, describes how the inhibitor interacts with the enzyme and its substrate, which can be visualized using methods like Lineweaver-Burk plots. unifi.itresearchgate.net

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its inhibition is a key target for treating infections caused by bacteria like Helicobacter pylori. Research has shown that derivatives of this compound are involved in urease inhibition.

Famotidine, a compound chemically identified as 3-([2-diaminomethyleneamino)thiazol-4-yl]-methylsulfanyl-N-sulfamoyl-propionamidine), contains a propionamidine (this compound) moiety. tandfonline.com A study on a zinc-famotidine complex demonstrated significant in vitro inhibitory activity against human urease. tandfonline.comresearchgate.net This suggests that the this compound structure, as part of a larger molecule, contributes to the interaction with and inhibition of the urease enzyme. The study found that the zinc-famotidine complex was a more effective inhibitor than famotidine alone, indicating a synergistic effect between the metal ion and the organic ligand. tandfonline.com The complex was tested against numerous clinical isolates of H. pylori, showing potent anti-H. pylori activity with minimum inhibitory concentrations (MICs) in the range of 1–8 μg/mL. tandfonline.comresearchgate.net

Pharmacodynamics and Molecular Mechanisms of Action

Binding to Specific Enzymes or Receptors

The amidine functional group, a key feature of this compound, is known to participate in interactions with biological macromolecules. While direct binding studies on this compound are not extensively documented, the behavior of structurally related amidine-containing compounds provides significant insight into its potential as a ligand for enzymes.

A notable example is benzamidine, a simple aromatic amidine, which is a well-known competitive inhibitor of trypsin and other serine proteases. nih.govbio-world.com Its inhibitory action relies on the positively charged amidinium group mimicking the side chain of arginine, a natural substrate for these enzymes, allowing it to bind in the enzyme's specificity pocket. nih.gov Studies on enzyme-activated inhibitors containing an N-nitrosoamide group and a specificity group, such as a charged ammonium (B1175870) ion, have shown that the specificity is crucial for guiding the inhibitor to the enzyme's active site. nih.gov The inhibition of trypsin by these compounds was significantly reduced by the presence of benzamidine, confirming that they operate within the same active site. nih.gov

This evidence strongly suggests that the this compound moiety has the potential to act as a recognition element, enabling it to bind to the active sites of enzymes that process charged substrates, particularly proteases. However, specific studies identifying the precise enzyme or receptor targets for this compound are limited in the available scientific literature. Theoretical modeling, combined with experimental constraints from mutagenesis and cross-linking studies, remains a critical tool for elucidating the binding modes of ligands like this compound to their potential receptor targets. nih.gov

Modulation of Cell Signaling and Metabolic Processes

While research specifically detailing the effects of this compound on cell signaling and metabolism is scarce, studies on closely related molecules, including propionates and other amidines, reveal potential mechanisms of action. These compounds have been shown to influence fundamental cellular processes ranging from metabolic pathways to signaling cascades involved in cell fate. nih.govnih.govnih.gov

Research on propionic acid, which shares the three-carbon backbone of this compound, has demonstrated significant effects on cancer cells. In cervical cancer (HeLa) cells, propionic acid was found to suppress cell viability by inducing the production of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction. nih.gov Furthermore, it was shown to inhibit the NF-κB and AKT/mTOR signaling pathways, both of which are critical for cell survival and proliferation, and to induce autophagy. nih.gov Similarly, sodium propionate (B1217596) has been shown to inhibit the growth of glioblastoma tumor cells through a mechanism dependent on peroxisome proliferator-activated receptor gamma (PPAR-γ) signaling, which ultimately leads to cell cycle arrest. nih.gov The dysregulation of propionate metabolism itself is increasingly recognized as a factor in a variety of metabolic diseases and cancer progression. nih.gov

From a different structural perspective, propamidine, a diamidine compound, was found to directly inhibit the oxidative metabolism of bacteria, specifically the oxidation of nitrogenous components in the growth medium. nih.gov This effect was more pronounced at a higher pH, suggesting that the compound's activity is linked to its chemical state. nih.gov

These findings on structurally and metabolically related compounds suggest that this compound could potentially modulate similar pathways. Its effects might be mediated through interactions with metabolic enzymes, as seen with propamidine, or by influencing major signaling hubs like AKT/mTOR and PPAR-γ, as observed with propionates.

Table 1: Observed Effects of Related Compounds on Cell Signaling and Metabolism

| Compound | Model System | Observed Effects | Reference(s) |

| Propionic Acid | HeLa Cervical Cancer Cells | Induces ROS; Inhibits NF-κB and AKT/mTOR pathways; Induces autophagy and cell death. | nih.gov |

| Sodium Propionate | U87 Glioblastoma Cells | Inhibits tumor cell growth; Promotes apoptosis and autophagy via PPAR-γ signaling. | nih.gov |

| Propamidine | Bacteria | Inhibits oxidative metabolism of nitrogenous compounds. | nih.gov |

Alkylating Properties

Alkylating agents are a class of reactive compounds that transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA. ijrpc.comwikipedia.org This covalent modification can lead to DNA damage, strand breaks, and cross-linking, which disrupts DNA replication and transcription, ultimately triggering cell death. wikipedia.orgoncohemakey.com This mechanism is the basis for their use as antineoplastic agents in cancer chemotherapy. ijrpc.comnih.gov Classical alkylating agents include nitrogen mustards, which form reactive aziridinium (B1262131) intermediates to alkylate DNA. oncohemakey.com

This compound, in its native form, is not a classical alkylating agent as it does not possess a leaving group attached to an alkyl chain or a strained ring system that would readily react with DNA. However, the concept of enzyme-activated drugs provides a potential route through which a this compound scaffold could exert alkylating effects. Research has described a class of N-nitrosoamide inhibitors of trypsin that are specifically designed to be activated within the enzyme's active site. nih.gov Upon enzymatic acylation, these compounds generate highly reactive diazonium ions or carbocations, which then act as alkylating agents, reacting with a nearby carboxylic acid residue (Asp-194) in the active site to form a covalent ester linkage. nih.gov

This demonstrates a principle where a molecule, initially non-alkylating, can be converted into a potent alkylating agent under specific biological conditions. While there is no direct evidence that this compound itself functions as an alkylating agent, it is conceivable that derivatives of this compound could be designed to function as prodrugs that release an alkylating species upon targeted enzymatic activation.

Redox Reactions

Biological redox reactions involve the transfer of electrons and are fundamental to cellular energy production, biosynthesis, and signaling. promega.com These processes are often mediated by cofactors like NAD+/NADH and FAD/FADH2 or involve reactive oxygen species (ROS). promega.com

There is no direct evidence of this compound acting as a primary redox agent. However, research on its structural analog, propionic acid, has shown that it can significantly influence cellular redox environments. In studies using HeLa cancer cells, treatment with propionic acid led to a marked accumulation of intracellular ROS. nih.gov This increase in oxidative stress was linked to subsequent mitochondrial dysfunction and the induction of cell death pathways, demonstrating that a simple three-carbon molecule can be a potent modulator of cellular redox balance. nih.gov

Preclinical Research and In Vitro/In Vivo Studies

Preclinical research, encompassing both in vitro (cell-based) and in vivo (animal model) studies, is a critical step in evaluating the therapeutic potential and biological activity of a chemical compound. In vitro assays allow for the rapid screening of a compound's effects on specific cell lines and molecular targets, while in vivo models provide essential information on a compound's efficacy and behavior within a whole organism. nih.govcellbiolabs.com

While the principles of these studies are well-established, comprehensive preclinical evaluations focusing specifically on this compound are not widely reported in the accessible literature. The existing research on structurally related compounds, however, provides a strong rationale for its investigation. For instance, in vitro studies have demonstrated the antiproliferative effects of sodium propionate on glioblastoma cells, and in vivo experiments in mouse models confirmed its ability to decrease tumor growth. nih.gov Similarly, the anticancer activity of novel 7-propanamide benzoxaboroles was first identified in ovarian cancer cell lines (in vitro) and later validated in a xenograft mouse model (in vivo). nih.gov These examples underscore the types of preclinical investigations that would be necessary to characterize the biological profile of this compound.

Case Studies in Specific Cell Lines (e.g., LNCaP Prostate Cancer Cells)

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a foundational tool in prostate cancer research. cytion.com Established in 1977 from a metastatic lesion in a lymph node, LNCaP cells are androgen-sensitive and express key prostate markers like prostate-specific antigen (PSA). wikipedia.orglncap.com Their hormonal responsiveness makes them an invaluable in vitro model for studying the progression of prostate cancer from an androgen-dependent to an androgen-independent state, which mimics a critical stage of human disease. wikipedia.orgnih.gov The LNCaP cell line is epithelial in morphology, grows adherently, and is known to be tumorigenic in athymic nude mice, particularly in male hosts where tumor development correlates with serum androgen levels. wikipedia.orglncap.com

Given their relevance, LNCaP cells are frequently used to screen potential therapeutic agents for prostate cancer. However, a review of the available scientific literature did not identify specific studies investigating the biological effects or therapeutic potential of this compound on LNCaP prostate cancer cells. Future research would be required to determine if this compound has any antiproliferative, pro-apoptotic, or other signaling effects in this important prostate cancer model.

Comparative Analysis with Structurally Related Compounds

To understand the potential biological role of this compound, it is instructive to compare the known activities of compounds that are structurally or functionally related. These include molecules with an amidine group, such as benzamidine, and molecules with a three-carbon (propionyl) backbone, such as propionic acid.

Benzamidine serves as a structural analog for the amidine headgroup of this compound. It is a classic competitive inhibitor of serine proteases like trypsin, where its amidinium ion mimics the guanidinium (B1211019) group of arginine to bind in the S1 specificity pocket. nih.govbio-world.com This establishes the amidine group as a potent pharmacophore for enzyme inhibition.

Propionic acid and its conjugate base, propionate, serve as analogs for the carbon backbone of this compound. These short-chain fatty acids have demonstrated significant biological activity. In cancer cell lines, propionic acid induces apoptosis and autophagy by generating ROS and inhibiting key survival pathways like AKT/mTOR. nih.gov Sodium propionate has also shown anticancer effects, arresting the cell cycle in glioblastoma cells via a PPAR-γ dependent mechanism. nih.gov These activities highlight the potential for the propionyl scaffold to influence cellular metabolism and signaling.

Comparing these compounds reveals that both the amidine functional group and the propionyl backbone of this compound are associated with distinct and significant biological activities. The amidine group confers the potential for specific enzyme binding, while the propionyl moiety is linked to broad effects on cell metabolism and survival signaling.

Table 2: Comparative Biological Activities of this compound and Related Compounds

| Compound | Key Structural Feature | Primary Biological Activity Noted | Model System | Reference(s) |

| This compound | Amidine group, Propyl backbone | Activity not specified in literature | N/A | N/A |

| Benzamidine | Amidine group | Competitive inhibition of serine proteases | Enzyme assays | nih.govbio-world.com |

| Propionic Acid | Propyl backbone | Induction of ROS, apoptosis, and autophagy; Inhibition of AKT/mTOR signaling | HeLa Cells | nih.gov |

| Sodium Propionate | Propyl backbone | Inhibition of cell proliferation; Induction of apoptosis via PPAR-γ | U87 Glioblastoma Cells | nih.gov |

Drug Design and Development Considerations

The this compound scaffold is a versatile structure in medicinal chemistry, lending itself to various modifications in the pursuit of novel therapeutic agents. Its adaptability allows for exploration in diverse areas of drug design, from identifying new molecular targets to refining interactions with known ones.

Identification of Novel Therapeutic Targets

Research into this compound and its derivatives has led to the identification of several potential therapeutic targets. These investigations span a range of diseases, underscoring the scaffold's broad applicability.

Transient Receptor Potential Vanilloid 1 (TRPV1) Cation Channels: Derivatives of 2-(4-Methylsulfonylaminophenyl) propanamide have been identified as potent antagonists of TRPV1. nih.govnih.govresearchgate.net This channel is a key player in the transmission of pain signals, making these propanamide compounds promising candidates for the development of new analgesics. nih.govresearchgate.net

Cholinesterases: In the search for treatments for Alzheimer's disease, 2-aminothiazole-based propanamide derivatives have been designed and synthesized. researchgate.net These compounds have been tested for their ability to inhibit acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. researchgate.net

Antioxidant Pathways: Certain this compound derivatives, such as N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) this compound, have demonstrated significant antioxidant capabilities. researchgate.net The 2-aminothiazole-based propanamides have also been evaluated for their radical scavenging activities, suggesting a role in mitigating oxidative stress associated with neurodegenerative diseases. researchgate.net

Plasmodium falciparum Heme Detoxification: In the field of antimalarial drug discovery, 3-Hydroxy-propanamidines have been shown to inhibit the heme detoxification machinery within the Plasmodium falciparum parasite. nih.gov This disruption is a validated strategy for antimalarial action. nih.gov

DNA Intercalation: The broader class of naphthalimides, which can be considered related scaffolds, are known to exert biological effects through intercalation with DNA. nih.gov This mechanism allows them to disrupt cellular processes and is a key feature in the design of certain therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies (Implicit)

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a chemical scaffold. For this compound and its analogs, SAR investigations have provided critical insights into how specific structural modifications influence biological activity.

In the development of 2-(4-Methylsulfonylaminophenyl) propanamide derivatives as TRPV1 antagonists, extensive SAR studies have been conducted on different regions of the molecule, designated as the B-region (the propanamide moiety) and the C-region. nih.govresearchgate.net

Key findings from these studies include:

Importance of the α-Methyl Group: The α-methyl group within the propanamide B-region is considered a crucial pharmacophore. nih.gov Its removal leads to a significant decrease in receptor activity, suggesting it makes a vital stereospecific interaction with a hydrophobic pocket of the TRPV1 receptor. nih.govresearchgate.net

Impact of B-Region Modifications: Altering the propanamide structure, for instance by creating a "reverse amide" (N-acyl α-methyl benzylamine), resulted in a marked loss of activity compared to the parent compound. nih.gov This highlights the specific orientation and nature of the amide bond required for potent antagonism. nih.gov

C-Region Modifications: Extensive exploration of the C-region has also been performed. nih.gov While the 2-(3-fluoro-4-methylsulfonylamino)phenyl propanamide moiety was identified as the optimal A/B-region for high binding affinity, modifications to the C-region further tuned the compound's potency. nih.gov For example, the diphenylpropenyl analogue (compound 50) showed a twofold higher binding affinity than the lead compound. nih.govnih.gov

The table below summarizes the SAR data for modifications in the B-region of the TRPV1 antagonists.

| Compound ID | Modification from Lead Compound 3 | Binding Affinity Ki (nM) | Antagonism Ki (nM) |

| 3 (Lead) | - | 46.2 | 7.6 |

| 18 | Reverse Amide | 2100 (±500) | 2220 (±400) |

| 19 | Reverse Amide, One-Carbon Elongation | 380 (±100) | 104 (±24) |

| 20 | Reverse Amide, Conformational Restriction | 105 (±14) | 23.9 (±4.6) |

| Data sourced from Sun et al., Bioorg Med Chem, 2012. nih.gov |

Similarly, SAR studies on 2‐aminothiazole‐based propanamide derivatives revealed that specific compounds exhibited potent inhibitory activity against acetylcholinesterase, with one compound showing an IC50 value of 0.55 μM. researchgate.net

Combination Therapies

Combination therapies, where multiple drugs are used to target different pathways, are a cornerstone of modern medicine, particularly in oncology and infectious diseases. nih.govnih.gov This strategy aims to enhance efficacy, reduce toxicity, and overcome drug resistance. nih.govbroadinstitute.org While specific combination therapy trials involving a this compound derivative as the central component are not widely documented, the development of related compounds often occurs within the context of this therapeutic strategy.

A notable example comes from antimalarial drug development. New classes of drugs are urgently needed due to the spread of resistance to existing treatments, including artemisinin-based combination therapies. nih.gov A new lead compound, a 3-hydroxy-propanamidine derivative (Compound 22), has been identified as a potent, orally active antimalarial. nih.gov This compound demonstrated a high barrier to resistance and significant in vivo activity in a mouse model, with a 66% cure rate at a 50 mg/kg dose. nih.gov The development of such novel agents is critical for creating future combination therapies. Established drugs like Lumefantrine are already used in combination with artemether (B1667619) and are being clinically evaluated in combination with another candidate, ganaplacide (KAF156). nih.gov The introduction of a new class, such as these propanamidines, could provide a vital new partner drug for future combination regimens against malaria. nih.gov

In cancer treatment, the rationale for combination therapy is well-established. It has proven challenging to select and test the vast number of potential drug combinations systematically. broadinstitute.org However, computational models and a deeper understanding of resistance mechanisms are paving the way for more rational design of combination treatments. broadinstitute.orgucsf.edu For instance, research has shown that combining a PRMT5 inhibitor with a Chk1 DNA repair protein inhibitor can produce synergistic effects against pancreatic tumor growth in mice. newswise.com

Development of Analytical Methods for Pharmaceutical Impurities

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. bohrium.com The presence of impurities, which can arise from starting materials, by-products of synthesis, or degradation, can impact the safety and efficacy of a drug. bohrium.comoalib.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of these impurities. nih.govelsevierpure.com

The development of robust analytical methods is essential for detecting and quantifying impurities at very low levels. bohrium.comscirp.org A variety of sophisticated techniques are employed for this purpose:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often with ultraviolet (UV) detection, are the preferred methods for non-volatile impurities. bohrium.com Gas Chromatography (GC) is useful for analyzing volatile or semi-volatile impurities. bohrium.com

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for identifying the structure of unknown impurities. bohrium.com

Hyphenated Techniques: The combination of separation and detection techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), has become a preferred option for detecting and characterizing impurities at trace levels. bohrium.comscirp.org These methods provide the sensitivity and specificity needed to meet stringent regulatory requirements. elsevierpure.comscirp.org

For any drug candidate based on the this compound structure, a suite of these analytical methods would need to be developed and validated. This process involves identifying potential and actual impurities, isolating them for characterization, and establishing routine quality control tests to ensure that every batch of the drug substance is free from unacceptable levels of these contaminants. nih.gov An example related to a this compound-containing drug is Famotidine, where its extremely bitter taste required the development of taste-masking formulations using ion-exchange resins, a process that itself requires careful analytical control. wipo.int

Biological Studies as Probes or Reagents

Beyond their direct therapeutic potential, chemical compounds are often used as tools to investigate biological systems. This compound derivatives, with their capacity for tailored design to interact with specific biological targets, are well-suited for development as biological probes or reagents. smolecule.com

A biological probe is a molecule, often fluorescently labeled, that binds selectively to a specific protein or pathway, allowing researchers to study its function, location, and activity within cells or living organisms. nih.govnih.gov The development of such probes is crucial for understanding the complex mechanisms of disease. chemrxiv.org

Key characteristics of an effective biological probe include:

High Selectivity: The probe must interact with its intended target with minimal off-target effects to provide clear and unambiguous results. nih.gov

Appropriate Properties: Probes for live-cell imaging need to be stable in biological media, permeable to cell membranes, and possess strong fluorescence properties. nih.govchemrxiv.org

Activity-Based Detection: Some probes are designed to bind only to the catalytically active form of an enzyme, providing a direct measure of its activity rather than just its presence. nih.gov

Given the detailed SAR studies on this compound derivatives targeting enzymes like AChE and receptors like TRPV1, these compounds serve as foundational structures for creating specialized probes. nih.govresearchgate.net For example, a potent and selective this compound-based inhibitor of a specific enzyme could be functionalized with a fluorescent dye. This would enable researchers to visualize the enzyme's location in cells via fluorescence microscopy or to quantify its activity changes in response to other drugs. The primary application of compounds like (1E)-N'-[3-(Methylamino)propyl]this compound lies within such pharmaceutical development and drug discovery processes, where they are used as reagents to explore and validate biological hypotheses. smolecule.com

Analytical Methodologies for Propanimidamide Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like propanimidamide by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (CH₃CH₂C(=NH)NH₂), both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The ethyl group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the nitrogen atoms (-NH and -NH₂) would likely appear as broad singlets, and their chemical shift could be sensitive to the solvent used and concentration due to proton exchange and hydrogen bonding.

¹³C NMR Spectroscopy : The carbon NMR spectrum would complement the proton data, showing three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and the imino (C=N) carbons. The chemical shift of the imino carbon would be particularly characteristic and important for confirming the functional group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ | ~1.1 | Triplet | 3H |

| CH₂ | ~2.3 | Quartet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~10-15 |

| CH₂ | ~20-30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Key vibrational modes for this compound include the N-H stretching vibrations, typically appearing as strong, broad bands in the region of 3100-3500 cm⁻¹. The C=N (imine) double bond stretch is another crucial indicator, expected in the 1640-1690 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present, contributing to the fingerprint region of the spectrum. docbrown.infoetprotein.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3500 | Strong, Broad |

| C=N | Stretch | 1640 - 1690 | Medium to Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| N-H | Bend | 1590 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (molar mass: 72.11 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 72. The fragmentation pattern would be characteristic of the structure, with likely fragments resulting from the loss of ammonia (B1221849) (NH₃) or cleavage of the ethyl group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 72 | [CH₃CH₂C(NH)NH₂]⁺ (Molecular Ion) |

| 57 | [CH₃CH₂CNH]⁺ |

| 43 | [CH₃CH₂C]⁺ |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov Since this compound itself is not chiral, it would not exhibit a VCD spectrum. However, if this compound were part of a larger, chiral molecular assembly or complex, VCD could be used to probe the three-dimensional structure and stereochemistry of that complex. rsc.orgnih.gov The technique is particularly useful for determining the absolute configuration and conformational analysis of chiral molecules in solution. ru.nl

Chromatographic Methods

Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. For this compound, High-Performance Liquid Chromatography would be the most common method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and analyzing compounds in solution. cipac.org Due to the polar nature of the imidamide functional group, this compound is well-suited for analysis by reverse-phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol) and a nonpolar stationary phase (like C18) would be used. sielc.comsielc.com The retention time of this compound would depend on the specific conditions, including the exact composition of the mobile phase, its pH, flow rate, and column temperature. Detection could be achieved using a UV detector, although the lack of a strong chromophore in this compound might necessitate detection at lower wavelengths or the use of more universal detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). thermofisher.com The method would be crucial for assessing the purity of this compound samples and for monitoring its presence in reaction mixtures.

Table 5: General HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detector | UV (low wavelength), CAD, or MS |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. While a specific, standardized UPLC method for the routine analysis of this compound is not extensively documented in publicly available literature, a robust method can be developed based on the principles of reversed-phase chromatography and methods established for analogous compounds, such as other amidine-containing molecules.

A UPLC-MS/MS (tandem mass spectrometry) method would be particularly effective for the selective and sensitive quantification of this compound in various matrices. The chromatographic separation would typically be achieved on a reversed-phase column, such as an Acquity UPLC HSS T3 column. The mobile phase would likely consist of a gradient mixture of an aqueous component, like 0.1% formic acid in water, and an organic solvent, such as acetonitrile or methanol. This gradient elution allows for the efficient separation of this compound from potential impurities.

The detection by tandem mass spectrometry provides high specificity and sensitivity. For this compound (C₃H₈N₂), the mass spectrometer would be operated in positive electrospray ionization (ESI+) mode, monitoring for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. Further fragmentation of this parent ion would produce characteristic product ions, which can be used for definitive identification and quantification through Multiple Reaction Monitoring (MRM).

A hypothetical UPLC-MS/MS method for this compound could be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and stability. researchgate.net The retention time of this compound in a reversed-phase system is expected to be relatively short due to its polar nature. reddit.comyoutube.com In reversed-phase HPLC, more polar analytes generally have shorter retention times as they have a weaker interaction with the non-polar stationary phase. reddit.comyoutube.com

A sample UPLC gradient for this compound analysis might be structured as follows:

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 0.4 | 95 | 5 |

| 1.5 | 0.4 | 5 | 95 |

| 2.5 | 0.4 | 5 | 95 |

| 2.6 | 0.4 | 95 | 5 |

| 4.0 | 0.4 | 95 | 5 |

This table represents a hypothetical UPLC gradient and would require optimization for the specific application.

X-ray Crystallography and Structural Elucidation

The crystallographic data reveals the key structural parameters of the this compound molecule. The determination of the crystal structure confirms the connectivity of the atoms and provides the precise spatial arrangement, which is crucial for understanding its chemical reactivity and intermolecular interactions.

Crystallographic Data for this compound:

| Parameter | Value |

| Database ID | 4312982 (COD) |

| Chemical Formula | C₃H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 8.249(2) |

| Unit Cell b (Å) | 9.963(3) |

| Unit Cell c (Å) | 6.578(2) |

| Unit Cell α (°) | 90 |

| Unit Cell β (°) | 108.89(3) |

| Unit Cell γ (°) | 90 |

| Volume (ų) | 511.9(3) |

| Z (molecules/unit cell) | 4 |

Data sourced from the Crystallography Open Database (COD). This interactive table allows for sorting and filtering of the crystallographic parameters.

The hydrochloride salt of this compound, propionamidine hydrochloride (C₃H₉ClN₂), has also been characterized. nih.gov The study of such salts is important as they often exhibit different physical properties, such as solubility and stability, compared to the free base. The crystal structure of the salt would reveal the ionic interactions between the protonated this compound cation and the chloride anion.

Advanced Characterization for Materials Science

While this compound itself is a small molecule, the imidamide functional group can be incorporated into larger polymeric structures to create novel materials. The characterization of such hypothetical this compound-containing polymers would require a range of advanced analytical techniques to understand their bulk and surface properties.

The synthesis of polymers incorporating imidamide functionalities, such as poly(imidazoleamides), has been explored, although specific data on poly(this compound) is scarce. umich.edu The characterization of such polymers would involve determining their molecular weight distribution, thermal stability, and mechanical properties. Techniques like Gel Permeation Chromatography (GPC) or Advanced Polymer Chromatography (APC™) would be employed to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw). nih.gov Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature, would be investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net

Surface modification of materials is a critical area in materials science, aiming to tailor the surface properties for specific applications without altering the bulk characteristics. rsc.orgrsc.orgyoutube.comnih.gov Hypothetically, this compound could be used to functionalize surfaces, introducing basic and polar groups. The characterization of such modified surfaces would be crucial to confirm the success of the modification and to understand the resulting surface properties.

Advanced surface-sensitive techniques would be employed for this purpose:

X-ray Photoelectron Spectroscopy (XPS): This technique would provide information on the elemental composition and chemical states of the atoms on the material's surface, confirming the presence of nitrogen from the grafted this compound.